N-Boc Fluvoxamine-d3
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Overview
Description
N-Boc Fluvoxamine-d3 is a deuterated derivative of N-Boc Fluvoxamine, which is a selective serotonin reuptake inhibitor. The compound is primarily used in research settings, particularly in the field of proteomics. The molecular formula of this compound is C20H26D3F3N2O4, and it has a molecular weight of 421.47 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc Fluvoxamine-d3 involves the protection of the amine group of fluvoxamine with a tert-butoxycarbonyl (Boc) group. This protection is typically achieved using di-tert-butyl dicarbonate ((Boc)2O) under mild conditions. The reaction is often catalyzed by bases such as 4-dimethylaminopyridine (DMAP) or sodium hydroxide (NaOH). The deuterium atoms are introduced through the use of deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Boc Fluvoxamine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluvoxamine derivatives with additional oxygen-containing functional groups, while reduction may produce deprotected amine forms .
Scientific Research Applications
N-Boc Fluvoxamine-d3 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in metabolic studies to trace the metabolic pathways of fluvoxamine.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fluvoxamine.
Industry: Applied in the quality control of pharmaceutical products containing fluvoxamine
Mechanism of Action
N-Boc Fluvoxamine-d3 exerts its effects by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter of the neuronal membrane. This enhances the actions of serotonin on 5HT1A autoreceptors. Additionally, fluvoxamine is an agonist for the sigma-1 receptor, which helps control inflammation by modulating innate and adaptive immune responses .
Comparison with Similar Compounds
Similar Compounds
Fluvoxamine: The non-deuterated form of N-Boc Fluvoxamine-d3.
Citalopram: Another selective serotonin reuptake inhibitor with a different chemical structure.
Fluoxetine: A selective serotonin reuptake inhibitor known for its use in treating depression and anxiety disorders
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise tracing in metabolic studies. This makes it particularly valuable in research settings where accurate tracking of metabolic pathways is crucial.
Properties
CAS No. |
1185235-90-8 |
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Molecular Formula |
C20H29F3N2O4 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate |
InChI |
InChI=1S/C20H29F3N2O4/c1-19(2,3)29-18(26)24-12-14-28-25-17(7-5-6-13-27-4)15-8-10-16(11-9-15)20(21,22)23/h8-11H,5-7,12-14H2,1-4H3,(H,24,26)/b25-17-/i4D3 |
InChI Key |
AWASKHZMVXXGIR-HSZHRYAASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCC/C(=N/OCCNC(=O)OC(C)(C)C)/C1=CC=C(C=C1)C(F)(F)F |
SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCCOC)C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCCOC)C1=CC=C(C=C1)C(F)(F)F |
Synonyms |
(E)-7-[4-(Trifluoromethyl)phenyl]-5,12-dioxa-2,6-diazatridec-6-enoic Acid-d3 1,1-Dimethylethyl Ester; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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